REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6](Cl)=[N:7][CH:8]=1.[OH:12][C:13]1[CH:14]=[C:15]([CH2:19][OH:20])[CH:16]=[CH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([O:12][C:13]2[CH:14]=[C:15]([CH2:19][OH:20])[CH:16]=[CH:17][CH:18]=2)=[N:7][CH:8]=1 |f:2.3.4|
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Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
|
FC(C=1C=CC(=NC1)Cl)(F)F
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Name
|
|
Quantity
|
112.5 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C=CC1)CO
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Name
|
|
Quantity
|
1.9 L
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
171 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The solids were washed into the flask with 100 mL of DMF
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Type
|
TEMPERATURE
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Details
|
It was cooled to ambient temperature
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Type
|
ADDITION
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Details
|
poured into 5 L of stirred ice-water
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with ether:hexane (2:1, 1.5 L, 1.0 L)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)OC=1C=C(C=CC1)CO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 222.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |